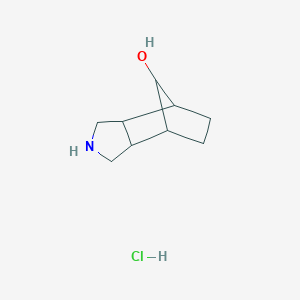
Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt cell membrane permeability, leading to cell death . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or receptors .
Comparaison Avec Des Composés Similaires
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:
4-azatricyclo[5.2.1.0,2,6]decan-8-one: This compound has a similar tricyclic structure but differs in its functional groups, leading to different chemical properties and applications.
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This derivative has shown significant antimicrobial and antiviral activities, highlighting the potential of tricyclic structures in medicinal chemistry.
The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H |
Clé InChI |
LNPZXJUUIVMGKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CNCC3C1C2O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















